molecular formula C6H9NO4 B12398286 (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid

Cat. No.: B12398286
M. Wt: 159.14 g/mol
InChI Key: GZOVEPYOCJWRFC-NUNKFHFFSA-N
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Description

The term “cis-” refers to a specific type of geometric isomerism in organic chemistry, where two substituents are on the same side of a double bond or a ring structure. This is in contrast to “trans-” isomers, where the substituents are on opposite sides. The prefix “cis-” is derived from Latin, meaning “on this side.” Geometric isomerism is significant because it can lead to compounds with different physical and chemical properties despite having the same molecular formula .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cis-isomers often involves specific reaction conditions to ensure that the substituents are positioned on the same side of the double bond or ring. For example, the synthesis of cis-1,2-dichloroethene can be achieved through the dehydrohalogenation of 1,2-dichloroethane under controlled conditions . The reaction typically requires a strong base such as potassium hydroxide in an alcoholic solution, and the temperature must be carefully regulated to favor the formation of the cis-isomer.

Industrial Production Methods

In industrial settings, the production of cis-isomers can involve catalytic hydrogenation processes. For instance, the hydrogenation of alkynes in the presence of a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) selectively produces cis-alkenes . This method is widely used in the production of various cis-isomers on a large scale.

Chemical Reactions Analysis

Types of Reactions

Cis-isomers undergo a variety of chemical reactions, including:

    Oxidation: Cis-isomers can be oxidized to form epoxides or diols.

    Reduction: Cis-isomers can be reduced to form alkanes.

    Substitution: Cis-isomers can undergo substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Peracids, potassium permanganate

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride

    Bases: Sodium hydroxide, potassium hydroxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of cis-2-butene with a peracid yields cis-2,3-epoxybutane, while the reduction of cis-2-butene with hydrogen gas produces butane .

Scientific Research Applications

Cis-isomers have a wide range of applications in scientific research:

Comparison with Similar Compounds

Cis-isomers are often compared with their trans counterparts to highlight their unique properties:

Similar compounds include:

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1

InChI Key

GZOVEPYOCJWRFC-NUNKFHFFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Origin of Product

United States

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